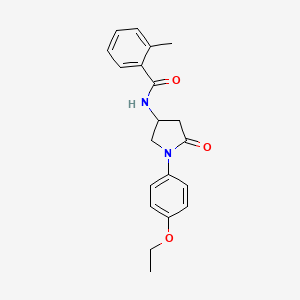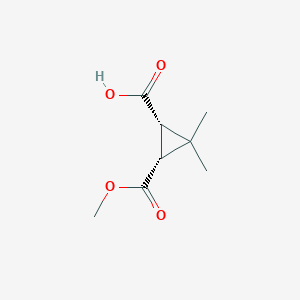
(1R)-3,3-Dimethylcyclopropane-1alpha,2alpha-dicarboxylic acid 1-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R)-3,3-Dimethylcyclopropane-1alpha,2alpha-dicarboxylic acid 1-methyl ester” is an ester, a type of organic compound derived from carboxylic acids . Esters are known for their fruity or flowery smells . They are often synthesized in the lab by the reaction of an alcohol and a carboxylic acid .
Synthesis Analysis
The synthesis of esters like “this compound” can be achieved through various methods. One such method is the enzymatic approach for transesterification . This process involves the use of a weak base to deprotonate a di-ester of malonic acid, followed by C–C bond formation at the alpha position with an alkyl halide .Molecular Structure Analysis
The molecular structure of esters can be analyzed using techniques such as mass spectrometry . In mass spectrometry, organic molecules are bombarded by electrons or other ionic species causing them to ionize and fragment for separation by a magnetic field . The fragmentation patterns are used as a means of identification .Chemical Reactions Analysis
Esters undergo various chemical reactions. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base . In the malonic ester synthesis, a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide .Physical And Chemical Properties Analysis
Esters are polar molecules but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Scientific Research Applications
Enantioselective Synthesis and Chemical Transformations
Research has explored the enantioselective synthesis of compounds through enzymatic reactions and classical organic chemistry methods. For instance, the racemic mixture of a related compound, 2-methylcyclopropane dicarboxylic acid dimethyl ester, was selectively transformed into enantiomerically pure monocarboxylic acids, leading to the synthesis of four 1-amino 2-methyl cyclopropane carboxylic acids (Lugano et al., 1992).
Catalysis and CO2 Carboxylation
Catalytic processes have been developed for the carboxylation of aryl- and alkenylboronic esters with CO2, yielding various functionalized aryl- and alkenyl-carboxylic acids. This method showcases the utility of cyclopropane derivatives in facilitating the preparation of carboxylic acid derivatives through catalysis (Ukai et al., 2006).
Biological Evaluation and Inhibition Studies
The synthesis and evaluation of bromophenol derivatives with a cyclopropyl moiety have demonstrated their effectiveness as inhibitors of certain enzymes. These derivatives showed significant inhibitory activity against cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase, which are relevant for the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Photoremovable Protecting Groups
The exploration of photoremovable protecting groups for carboxylic acids has led to the development of efficient methods for releasing carboxylic acids upon irradiation. This research has potential applications in organic synthesis and biochemistry, offering a way to temporally control the release of active carboxylic acids (Zabadal et al., 2001).
Polymer Science and Radical Polymerization
The synthesis of various 2-cyclopropylacrylates and their radical polymerization highlights the use of cyclopropane derivatives in creating polymers with unique properties. This research opens up new avenues for the development of materials with specific characteristics suitable for industrial applications (Meijere et al., 2004).
Mechanism of Action
The mechanism of action of esters involves several steps. These include deprotonation of the ester to form an enolate, SN2 reaction of the enolate upon an alkyl halide, forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid, decarboxylation of the carboxylic acid to give an enol, and tautomerization of the resulting enol to a carboxylic acid .
Future Directions
The future directions for the study and application of esters like “(1R)-3,3-Dimethylcyclopropane-1alpha,2alpha-dicarboxylic acid 1-methyl ester” could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the enzymatic approach for transesterification could be optimized for better yield . Additionally, the chemical reactions of esters could be studied in more detail to understand their behavior and potential uses .
properties
IUPAC Name |
(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-8(2)4(6(9)10)5(8)7(11)12-3/h4-5H,1-3H3,(H,9,10)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIQYJXNDLAPKL-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81831-72-3 |
Source


|
| Record name | rac-(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

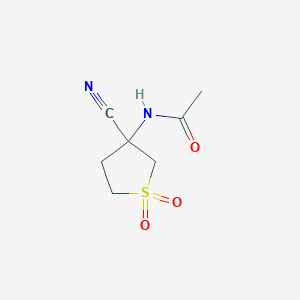
![N-(2,6-dimethylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2868259.png)
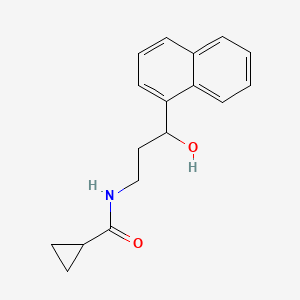
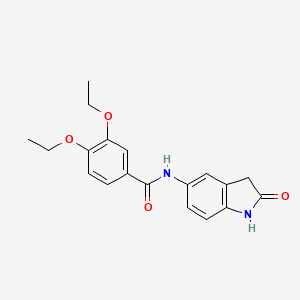

![(3Z)-1-(4-fluorobenzyl)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2868266.png)

![ethyl 2-isothiocyanato-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2868269.png)

![9-[(4-bromophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2868272.png)

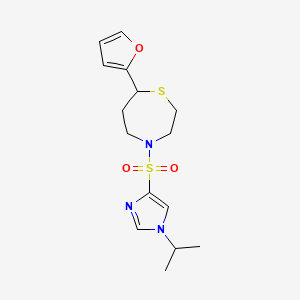
![6-cyano-N-[4-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2868276.png)
